

Bioanalytical Method for Rivaroxaban using a Deuterated Standard

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Compound of Interest

Compound Name: Decarbonyl Rivaroxaban-d4

Cat. No.: B15142752

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Application Note and Protocol

This document provides a detailed protocol for the quantitative determination of Rivaroxaban in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a deuterated internal standard. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

Rivaroxaban is a direct oral anticoagulant that acts by inhibiting Factor Xa, a critical enzyme in the coagulation cascade. Accurate and precise measurement of Rivaroxaban concentrations in biological matrices is essential for clinical and research purposes. The use of a stable isotope-labeled internal standard, such as Rivaroxaban-d4, is the gold standard for quantitative bioanalysis using LC-MS/MS as it compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision. This application note details a validated method for the analysis of Rivaroxaban in human plasma.

Principle

The method involves the extraction of Rivaroxaban and its deuterated internal standard (Rivaroxaban-d4) from human plasma followed by analysis using LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.

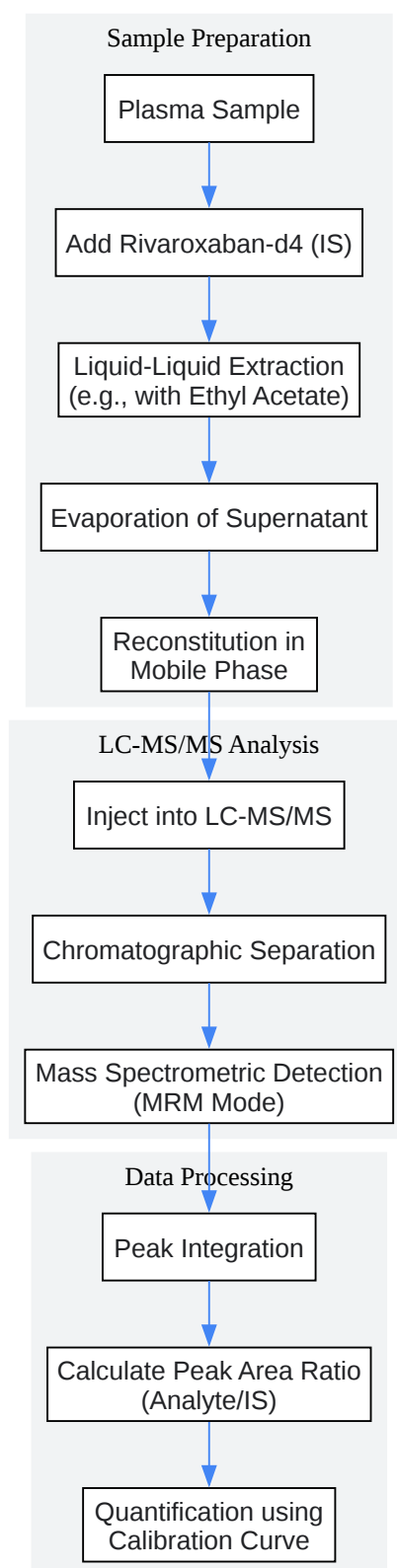
Materials and Reagents

- Rivaroxaban reference standard
- Rivaroxaban-d4 (internal standard)
- HPLC grade acetonitrile and methanol[1]
- Formic acid
- Ammonium acetate
- Ethyl acetate[2]
- Ultrapure water
- Human plasma (K2EDTA)

Equipment

- High-Performance Liquid Chromatography (HPLC) system
- Tandem mass spectrometer with an electrospray ionization (ESI) source[3]
- Analytical balance
- Centrifuge
- Vortex mixer
- Pipettes

Experimental Workflow



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Caption: Experimental workflow for the bioanalysis of Rivaroxaban.

Protocols

Preparation of Standard and Quality Control (QC) Solutions

- **Stock Solutions:** Prepare primary stock solutions of Rivaroxaban (1 mg/mL) and Rivaroxaban-d4 (1 mg/mL) in methanol.
- **Working Solutions:** Prepare working standard solutions of Rivaroxaban by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.
- **Internal Standard Working Solution:** Prepare a working solution of Rivaroxaban-d4 (e.g., 100 ng/mL) in a 50:50 mixture of acetonitrile and water.
- **Calibration Standards and QC Samples:** Spike appropriate amounts of the Rivaroxaban working solutions into blank human plasma to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation (Liquid-Liquid Extraction)[1][3]

- To 100 μ L of plasma sample (calibration standard, QC, or unknown), add 25 μ L of the Rivaroxaban-d4 internal standard working solution.
- Vortex for 30 seconds.
- Add 1 mL of ethyl acetate.
- Vortex for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μ L of the mobile phase.
- Vortex for 1 minute.

- Transfer to an autosampler vial for injection.

LC-MS/MS Conditions

Parameter	Condition
Liquid Chromatography	
Column	C18 column (e.g., 2.1 x 50 mm, 3.5 µm)
Mobile Phase	A: 0.1% Formic acid in water B: 0.1% Formic acid in acetonitrile
Gradient	Isocratic or gradient elution (e.g., 60% B)
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40°C
Mass Spectrometry	
Ionization Mode	Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions	Rivaroxaban: m/z 436.2 → 145.1 Rivaroxaban-d4: m/z 440.2 → 145.1[3]
Dwell Time	200 ms
Collision Energy	Optimized for the specific instrument
Source Temperature	500°C

Method Validation Summary

The following tables summarize the validation parameters for a typical bioanalytical method for Rivaroxaban using a deuterated internal standard.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Parameter	Value
Linearity Range	0.5 - 500 ng/mL[3]
Correlation Coefficient (r ²)	> 0.99[2][3]
LLOQ	0.5 ng/mL
LLOQ Precision (%CV)	< 20%[2]
LLOQ Accuracy (%)	80 - 120%[2]

Table 2: Precision and Accuracy

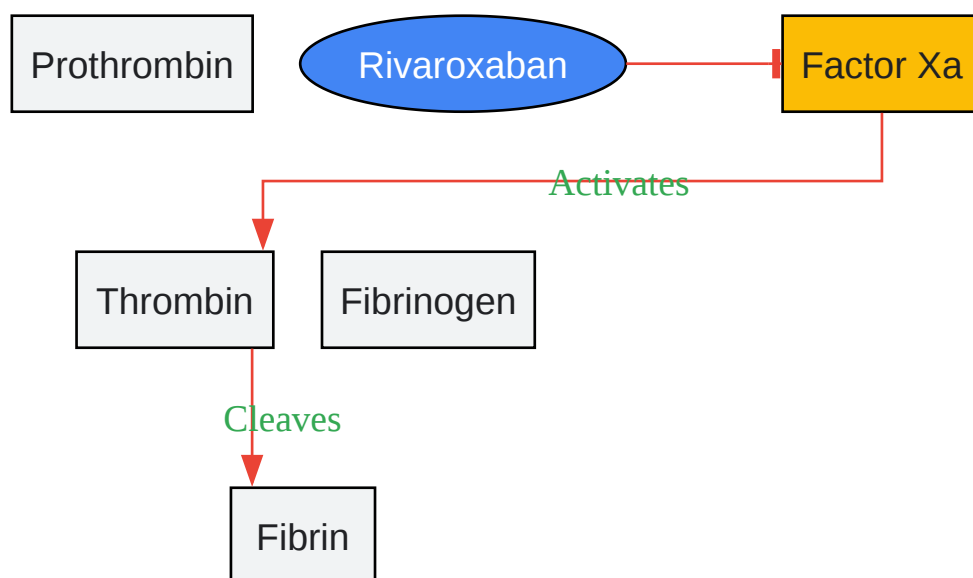
QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
Low	1.5	< 5%	< 5%	95 - 105%
Medium	150	< 5%	< 5%	98 - 102%
High	400	< 5%	< 5%	97 - 103%

Note: Specific values may vary between laboratories and instrument platforms.

Table 3: Recovery and Matrix Effect

Analyte	Mean Recovery (%)	Internal Standard	Mean Recovery (%)	Matrix Effect
Rivaroxaban	~70%	Rivaroxaban-d4	~74%	No significant matrix effect observed

Mechanism of Action: Rivaroxaban



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Caption: Mechanism of action of Rivaroxaban as a direct Factor Xa inhibitor.

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantification of Rivaroxaban in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making the method suitable for a wide range of clinical and research applications. The detailed protocol and validation data presented here can be used as a starting point for method implementation in other laboratories.

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